Cyclohexene, 1-(1-methylene-3-butenyl)-

Description

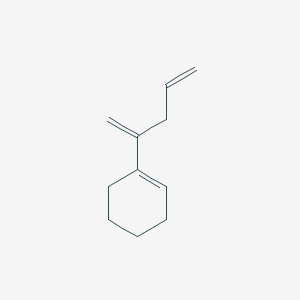

Cyclohexene, 1-(1-methylene-3-butenyl)- (CAS: 19957-85-8) is a substituted cyclohexene derivative characterized by a 1-methylene-3-butenyl substituent. This compound belongs to the broader class of terpene-derived hydrocarbons, featuring a cyclohexene backbone modified with unsaturated aliphatic chains. Its structure imparts unique steric and electronic properties, influencing reactivity in catalytic processes and selectivity in oxidation reactions .

Properties

CAS No. |

61786-17-2 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-penta-1,4-dien-2-ylcyclohexene |

InChI |

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h3,8H,1-2,4-7,9H2 |

InChI Key |

NIQPKXLTFVMITC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=C)C1=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Dehydration of β-Hydroxy Ketones

A prominent method for synthesizing unsaturated cyclic compounds involves the dehydration of β-hydroxy ketones, as demonstrated in the preparation of 1,3-cyclohexanedione derivatives. For cyclohexene, 1-(1-methylene-3-butenyl)-, this approach could involve:

- Synthesis of a β-hydroxy ketone precursor : Condensation of a cyclohexenyl carbonyl compound (e.g., cyclohexenyl acetoacetate) with a butenyl aldehyde (e.g., 3-ethylthiobutyraldehyde) under basic conditions. The reaction proceeds via aldol addition, facilitated by a tertiary amine catalyst.

- Dehydration : Treatment with a Brønsted acid (e.g., oxalic acid or hydrochloric acid) at 20–100°C induces elimination of water, forming the exocyclic double bond.

This method benefits from high purity yields when conducted in inert solvents like toluene, followed by azeotropic drying. The stereoelectronic requirements for elimination favor the formation of the thermodynamically stable trans-configuration in the side chain.

Catalytic Dehydrogenation of Saturated Precursors

Transition Metal-Catalyzed Reactions

Palladium and ruthenium catalysts enable selective dehydrogenation of saturated cyclohexane derivatives. For instance:

- Palladium on carbon (Pd/C) : Heating a saturated precursor (e.g., 1-(3-butenyl)cyclohexane) with Pd/C under hydrogen atmosphere promotes β-hydride elimination, yielding the target compound. This method is advantageous for scalability but requires precise temperature control to avoid over-dehydrogenation.

Oxidative Dehydrogenation

Manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ) can oxidize allylic alcohols to α,β-unsaturated ketones, which may be adapted for forming the conjugated diene moiety. For example, oxidation of 1-(3-hydroxybutenyl)cyclohexene with DDQ in dichloromethane generates the methylene group via proton abstraction and electron transfer.

Organometallic Approaches

Wittig Reaction

The Wittig reaction offers a stereoselective route to introduce the exocyclic methylene group:

- Preparation of cyclohexenyl aldehyde : Oxidation of 1-(hydroxymethyl)cyclohexene using pyridinium chlorochromate (PCC).

- Reaction with a butenyl ylide : Treatment of the aldehyde with a stabilized ylide (e.g., Ph₃P=CHCH₂CH=CH₂) in tetrahydrofuran (THF) yields the target compound. The ylide’s nucleophilic carbon attacks the carbonyl group, followed by elimination of triphenylphosphine oxide.

This method provides excellent control over double-bond geometry but requires anhydrous conditions and inert gas protection.

Grignard Addition-Elimination

- Formation of a cyclohexenyl ketone : Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of aluminum chloride.

- Grignard addition : Reaction with 3-butenylmagnesium bromide forms a tertiary alcohol.

- Acid-catalyzed dehydration : Sulfuric acid or p-toluenesulfonic acid (pTSA) induces elimination, producing the conjugated diene.

Biogenetic Pathways and Natural Product Analogues

Cyclohexene, 1-(1-methylene-3-butenyl)- has been identified in Micromeria sinaica and Hypericum perforatum, suggesting enzymatic pathways involving terpene synthases. In vitro studies mimic these routes using farnesyl pyrophosphate (FPP) as a substrate, cyclized via acid-dependent mechanisms to form the bicyclic skeleton. While less practical for laboratory synthesis, this approach informs bioengineering strategies.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

The patent literature emphasizes the use of inert solvents (e.g., methanol, toluene) and catalytic amines (e.g., triethylamine) to enhance reaction rates and yields. For example, codistilling water with toluene reduces reaction times to under one hour during dehydration steps.

Purification Techniques

Crude products are purified via sequential washing (e.g., aqueous sodium bicarbonate) and distillation. Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with characteristic peaks at m/z 148 (molecular ion) and 91 (cyclohexyl fragment).

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-(1-methylene-3-butenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Cyclohexene, 1-(1-methylene-3-butenyl)- can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction can yield cyclohexane derivatives.

Substitution: Halogenated products such as bromocyclohexene derivatives can be formed.

Scientific Research Applications

Cyclohexene, 1-(1-methylene-3-butenyl)- has various applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-(1-methylene-3-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Analysis:

- This contrasts with 1-methyl-4-methylethenyl, which enhances cycloalkane yields due to its branched aliphatic structure . Steric Hindrance: Bulkier substituents (e.g., 3-methyl-6-methylethylidene) reduce catalytic activity by limiting substrate-catalyst interactions, whereas smaller groups (e.g., tert-butyl-peroxy) facilitate selective allylic oxidation .

- Reactivity in Catalytic Systems :

- Unsubstituted cyclohexene undergoes allylic oxidation to form 2-cyclohexen-1-one and 2-cyclohexen-1-ol under O2/CO2, with conversion rates influenced by gas ratios .

- 1-(1-methylene-3-butenyl)- derivatives may exhibit higher hydrocarbon yields in processes like catalytic cracking due to their extended unsaturated chains, though experimental data remain sparse .

Research Findings and Key Insights

Catalytic Oxidation Pathways

- Radical vs. Nonradical Mechanisms: Cyclohexene derivatives with electron-rich substituents (e.g., tert-butyl-peroxy) favor radical pathways, achieving 86% selectivity in peroxide formation . In contrast, unsubstituted cyclohexene primarily undergoes allylic oxidation via nonradical metal-oxide catalysts .

- CO2 as a Co-Oxidant : CO2 enhances O2 conversion rates in unsubstituted cyclohexene oxidation (e.g., 0.066 O2:CO2 ratio inhibits conversion, but higher ratios improve yields) . The impact of CO2 on substituted derivatives like 1-(1-methylene-3-butenyl)- remains unexplored but warrants investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.